PSMA-617 Linker -

PSMA-617 Linker

Catalog Number: EVT-10907278
CAS Number:
Molecular Formula: C33H45N5O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as PSMA-617 Linker is a significant innovation in the field of molecular imaging and targeted therapy for prostate cancer. It is specifically designed to bind to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The PSMA-617 Linker enhances the delivery of therapeutic agents and imaging probes to cancer cells, thereby improving diagnostic and treatment outcomes.

Source and Classification

PSMA-617 is classified as a radioligand, which is a type of compound that binds to specific receptors on cancer cells, facilitating targeted imaging or therapy. It was developed from earlier PSMA-targeting compounds, with modifications aimed at optimizing its binding affinity and pharmacokinetic properties. The linker structure of PSMA-617 includes components such as 2-naphthyl-L-alanine and tranexamic acid, which play crucial roles in its interaction with the prostate-specific membrane antigen .

Synthesis Analysis

Methods and Technical Details

The synthesis of PSMA-617 involves several key steps using both linear and convergent synthetic strategies. A typical synthesis begins with the preparation of the PSMA-617 core structure, followed by the introduction of the linker and chelator components.

  1. Linear Synthesis: This approach involves sequentially adding functional groups to build the compound step by step.
  2. Convergent Synthesis: Here, different fragments are synthesized separately before being combined to form the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of PSMA-617 consists of a urea-based binding moiety connected through a linker to a cyclic chelator. The key features include:

  • Linker: Composed of 2-naphthyl-L-alanine and tranexamic acid.
  • Chelator: Typically includes DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiometal complexation.

The structural integrity allows for effective binding to the prostate-specific membrane antigen while minimizing off-target effects . The presence of hydrophobic interactions within the binding pocket enhances specificity .

Chemical Reactions Analysis

Reactions and Technical Details

PSMA-617 undergoes various chemical reactions during its synthesis and application:

  1. Coupling Reactions: Essential for attaching the linker to the core structure. These reactions often utilize activating agents to facilitate bond formation.
  2. Radiolabeling: The compound can be radiolabeled with isotopes such as gallium-68 or lutetium-177 for imaging or therapeutic purposes. This process typically involves complexation reactions where the radiometal binds to the chelator within PSMA-617.

The stability of these radiolabeled compounds is crucial for their effectiveness in clinical applications .

Mechanism of Action

Process and Data

The mechanism by which PSMA-617 exerts its effects involves several steps:

  1. Binding: Upon administration, PSMA-617 binds selectively to prostate-specific membrane antigen on cancer cells.
  2. Internalization: After binding, the complex is internalized by the cell through endocytosis.
  3. Therapeutic Action: Once inside, if radiolabeled with therapeutic isotopes (e.g., lutetium-177), it delivers localized radiation that induces cell death.

This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic efficacy against prostate cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PSMA-617 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1000 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Radiolabeled forms demonstrate stability in physiological conditions but may degrade under certain circumstances (e.g., exposure to light or extreme pH).

These properties are critical for ensuring that PSMA-617 remains effective during storage and application in clinical settings .

Applications

Scientific Uses

PSMA-617 has numerous applications in both research and clinical practice:

  1. Molecular Imaging: Used in positron emission tomography scans to visualize prostate tumors.
  2. Targeted Radiotherapy: Administered as a therapeutic agent that delivers radiation directly to cancer cells.
  3. Clinical Trials: Currently being evaluated in various clinical trials for its efficacy in treating metastatic castration-resistant prostate cancer.

The development of PSMA-617 has significantly advanced the field of targeted cancer therapies, providing new avenues for effective treatment strategies against prostate cancer .

Introduction to PSMA-617 Linker in Prostate Cancer Theranostics

Role of Prostate-Specific Membrane Antigen-Targeting Ligands in Prostate Cancer Management

Prostate-specific membrane antigen represents a transmembrane glycoprotein overexpressed in metastatic castration-resistant prostate cancer, with expression levels increasing proportionally with disease aggressiveness and Gleason scores [1] [4]. Its extracellular domain contains a glutamate-carboxypeptidase active site that enables high-affinity binding to urea-based inhibitors. This biochemical property permits the design of small molecules incorporating three critical components: a prostate-specific membrane antigen-binding motif (typically Glu-urea-Lys), a radiometal chelator, and a connecting linker region [5] [8]. The linker moiety serves as a molecular bridge that critically influences biodistribution profiles by modulating hydrophilicity, plasma protein interactions, metabolic stability, and binding affinity through auxiliary interactions with prostate-specific membrane antigen's hydrophobic subpockets [5] [6].

Targeted radioligand therapy exploits this molecular recognition, where Lutetium-177-labeled compounds deliver cytotoxic beta radiation specifically to prostate-specific membrane antigen-expressing cells. Clinical studies demonstrate that prostate-specific membrane antigen-targeted therapy significantly extends overall survival in metastatic castration-resistant prostate cancer when compared to standard care regimens, establishing it as a validated treatment paradigm [3] [4].

Evolution of Prostate-Specific Membrane Antigen-617 as a Benchmark Radioligand

Prostate-specific membrane antigen-617 emerged from systematic optimization of earlier prostate-specific membrane antigen-targeting agents, particularly through strategic redesign of the linker architecture. Initial compounds like Prostate-specific membrane antigen-11 utilized aliphatic carbon chain linkers (6-aminohexanoic acid), which demonstrated substantial renal retention and suboptimal tumor-to-background ratios [5]. The critical breakthrough came with the incorporation of 2-naphthyl-L-alanine within the linker region, based on computational modeling of prostate-specific membrane antigen's accessory hydrophobic pocket (S1 binding site) [5] [8].

Table 1: Structural Evolution of Prostate-Specific Membrane Antigen-Targeting Ligands

CompoundBinding MotifLinker StructureChelator
Prostate-specific membrane antigen-11Glu-urea-Lys6-AhxHBED-CC
Prostate-specific membrane antigen-I&TGlu-urea-Lys4-{[(carboxymethyl)carbamoyl]methyl}-1-carboxymethyl-piperazineDOTAGA
Prostate-specific membrane antigen-617Glu-urea-Lys2-Nal-Tranexamic acidDOTA

Crystal structure analysis revealed that 2-naphthyl-L-alanine's polycyclic aromatic system engages in pi-stacking interactions with Phe546 and Trp541 within prostate-specific membrane antigen's hydrophobic subpocket, enhancing binding stability [5]. Subsequent addition of tranexamic acid (a trans-4-aminomethylcyclohexanecarboxylic acid derivative) provided secondary hydrophobic contacts while reducing overall dipole moment, thereby decreasing renal tubular reabsorption. This structural configuration, when coupled with the macrocyclic chelator DOTA, created a molecule with optimized pharmacokinetics for both diagnostic (Gallium-68) and therapeutic (Lutetium-177) applications [8] [5].

Clinical and Preclinical Significance of Linker Optimization

Linker engineering directly governs the therapeutic efficacy of prostate-specific membrane antigen-radioligands through multiple physicochemical parameters:

  • Binding Affinity: Modifications altering hydrophobic interactions with the S1 pocket significantly impact dissociation constants. Replacement of 2-naphthyl-L-alanine with phenylalanine decreases inhibitory potency by 15-fold due to reduced van der Waals contacts [5].
  • Internalization Kinetics: Prostate-specific membrane antigen-617's linker facilitates rapid cellular internalization (>75% within 3 hours in LNCaP cells), enabling efficient radiation delivery [8].
  • Renal Clearance: Hydrophilic linker components reduce kidney retention. Prostate-specific membrane antigen-617 exhibits 6.5-fold lower renal uptake at 12 hours compared to Prostate-specific membrane antigen-I&T in murine models [2].
  • Tumor Retention: The optimized hydrophobicity profile of Prostate-specific membrane antigen-617's linker enables sustained intratumoral concentration (9 ± 3 percentage injected dose per gram at 3 hours post-injection) [1].

Table 2: Impact of Linker Modifications on Targeting Properties

AnalogLinker VariationAffinity (nM)Tumor Uptake (%ID/g)Tumor:Kidney Ratio
Prostate-specific membrane antigen-6172-Nal-Tranexamic acid2.34 ± 2.949 ± 3 (3h)0.69
BQ7859 (Tyrosine analog)2-Nal-L-TyrosineComparable1.70 ± 0.13 (2h)13.87 (Tumor:Muscle)
BQ7876 (DOTA variant)Identical to PSMA-6175913 ± 3 (kidney)Not superior to PSMA-617

Recent preclinical studies demonstrate that substituting tranexamic acid with natural amino acids further enhances targeting precision. The tyrosine-containing analog BQ7859 (2-naphthyl-L-alanine-L-tyrosine linker) exhibits superior tumor-to-muscle (13.87 ± 11.20) and tumor-to-kidney (0.20 ± 0.08) ratios at 60 minutes post-injection compared to Prostate-specific membrane antigen-617, attributed to tyrosine's phenolic hydroxyl group increasing hydrophilicity [5] [6]. Similarly, radiohybrid variants like rhProstate-specific membrane antigen-10.1 incorporate hydrophilic spacers that reduce renal uptake by 6.4-fold while maintaining high tumor retention [2].

Emerging linker innovations focus on alpha-emitting conjugates, where the shorter tissue penetration range necessitates more precise subcellular localization. [9] demonstrates that Lead-212-labeled Prostate-specific membrane antigen-AB001 (sharing Prostate-specific membrane antigen-617's glutamate-urea-lysine motif but with modified linker-chelation chemistry) achieves 47-day median survival in disseminated models compared to 27 days with Lutetium-177-Prostate-specific membrane antigen-617, highlighting how linker adaptations for different radioisotopes can dramatically influence therapeutic outcomes [9]. These advances underscore the linker's central role in balancing molecular recognition, pharmacokinetics, and cytotoxic efficacy within prostate-specific membrane antigen-targeted theranostics.

Properties

Product Name

PSMA-617 Linker

IUPAC Name

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)

InChI Key

JHWCOTSIOATVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.